
Butane, 1,1,1,2,3,4-hexafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1,1,1,2,3,4-hexafluoro- is a fluorinated hydrocarbon with the molecular formula C4H2F6. This compound is part of a class of chemicals known for their high stability and unique chemical properties due to the presence of multiple fluorine atoms. Fluorinated hydrocarbons are often used in various industrial applications due to their inertness and resistance to degradation.
Métodos De Preparación
The synthesis of Butane, 1,1,1,2,3,4-hexafluoro- can be achieved through several methods. One common approach involves the reaction of butane with fluorinating agents under controlled conditions. Industrial production often utilizes halogen exchange reactions where chlorine atoms in chlorinated butanes are replaced with fluorine atoms using reagents like hydrogen fluoride or antimony trifluoride. The reaction conditions typically require elevated temperatures and pressures to facilitate the exchange process .
Análisis De Reacciones Químicas
Butane, 1,1,1,2,3,4-hexafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated alcohols or acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert Butane, 1,1,1,2,3,4-hexafluoro- to less fluorinated hydrocarbons.
Substitution: Halogen exchange reactions are common, where fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents and catalysts
Aplicaciones Científicas De Investigación
Butane, 1,1,1,2,3,4-hexafluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Fluorinated hydrocarbons are studied for their potential use in biological systems due to their stability and inertness.
Medicine: Research is ongoing into the use of fluorinated compounds in pharmaceuticals, where they can enhance the stability and bioavailability of drugs.
Industry: This compound is used in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes .
Mecanismo De Acción
The mechanism by which Butane, 1,1,1,2,3,4-hexafluoro- exerts its effects is primarily through its chemical stability and resistance to degradation. The presence of multiple fluorine atoms creates a strong electron-withdrawing effect, which stabilizes the molecule and makes it less reactive. This stability is beneficial in applications where inertness is required, such as in refrigerants and solvents .
Comparación Con Compuestos Similares
Butane, 1,1,1,2,3,4-hexafluoro- can be compared with other fluorinated hydrocarbons such as:
Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-: This compound has both chlorine and fluorine atoms, making it more reactive than Butane, 1,1,1,2,3,4-hexafluoro-.
Hexafluoro-2-butene: An unsaturated fluorinated hydrocarbon with different industrial applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used as a solvent and reagent in various chemical processes .
These comparisons highlight the unique stability and inertness of Butane, 1,1,1,2,3,4-hexafluoro- due to its fully fluorinated structure.
Propiedades
Número CAS |
119450-67-8 |
|---|---|
Fórmula molecular |
C4H4F6 |
Peso molecular |
166.06 g/mol |
Nombre IUPAC |
1,1,1,2,3,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-1-2(6)3(7)4(8,9)10/h2-3H,1H2 |
Clave InChI |
MJFRVMWNYWODSC-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



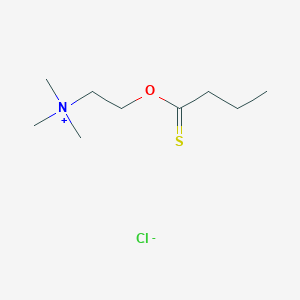
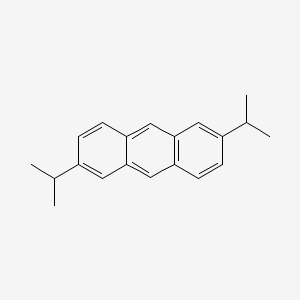

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
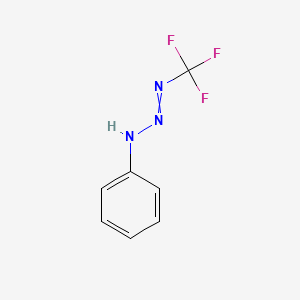
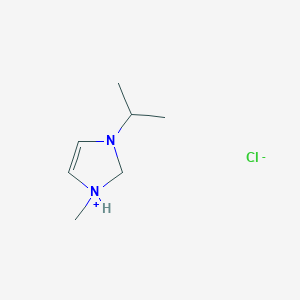
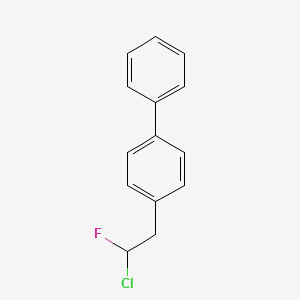
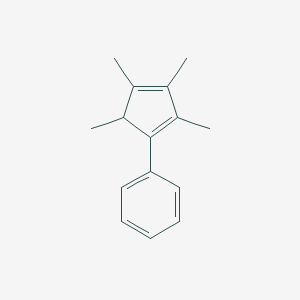

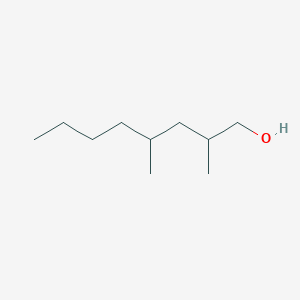
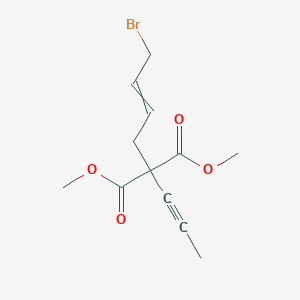
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
